Methyl 4-(oct-1-yne-1-sulfinyl)benzoate
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Overview
Description
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate is an organosulfur compound characterized by the presence of a sulfinyl group attached to an alkyne and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate typically involves the reaction of 4-(oct-1-yne-1-sulfinyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The use of p-toluenesulfonic acid as a catalyst can enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Methyl 4-(oct-1-yne-1-sulfonyl)benzoate.
Reduction: Methyl 4-(oct-1-ene-1-sulfinyl)benzoate or Methyl 4-(octylsulfinyl)benzoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate involves its interaction with various molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate: Similar structure but with a sulfone group instead of a sulfinyl group.
Methyl 4-(oct-1-ene-1-sulfinyl)benzoate: Similar structure but with an alkene group instead of an alkyne group.
Uniqueness
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate is unique due to the presence of both an alkyne and a sulfinyl group.
Properties
CAS No. |
648436-56-0 |
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Molecular Formula |
C16H20O3S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
methyl 4-oct-1-ynylsulfinylbenzoate |
InChI |
InChI=1S/C16H20O3S/c1-3-4-5-6-7-8-13-20(18)15-11-9-14(10-12-15)16(17)19-2/h9-12H,3-7H2,1-2H3 |
InChI Key |
QPVFQTRURIWQKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CS(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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